



3-(Methoxymethoxy)azetidine: A Versatile **Building Block for Modern Drug Discovery**

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Compound of Interest		
Compound Name:	3-(Methoxymethoxy)azetidine	
Cat. No.:	B15270133	Get Quote

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(Methoxymethoxy)azetidine is a valuable saturated heterocyclic building block employed in the synthesis of novel therapeutic agents. The azetidine ring, a four-membered nitrogencontaining heterocycle, is an increasingly important motif in medicinal chemistry. Its unique conformational properties and ability to introduce a vector for substitution make it a desirable scaffold for modulating the physicochemical and pharmacological properties of drug candidates. The methoxymethyl (MOM) ether at the 3-position serves as a protecting group for the hydroxyl functionality, allowing for a wide range of chemical transformations on the azetidine nitrogen or at other positions of a parent molecule. Following the desired modifications, the MOM group can be readily removed under acidic conditions to reveal the free hydroxyl group for further functionalization or to act as a key pharmacophoric feature.

This document provides detailed application notes on the utility of 3-(methoxymethoxy)azetidine in drug discovery, focusing on its role in the synthesis of molecules targeting G-protein coupled receptors (GPCRs). Furthermore, it includes comprehensive experimental protocols for the synthesis of N-Boc-3-(methoxymethoxy)azetidine and its subsequent deprotection.



Application Notes: Azetidines in GPCR-Targeted Drug Discovery

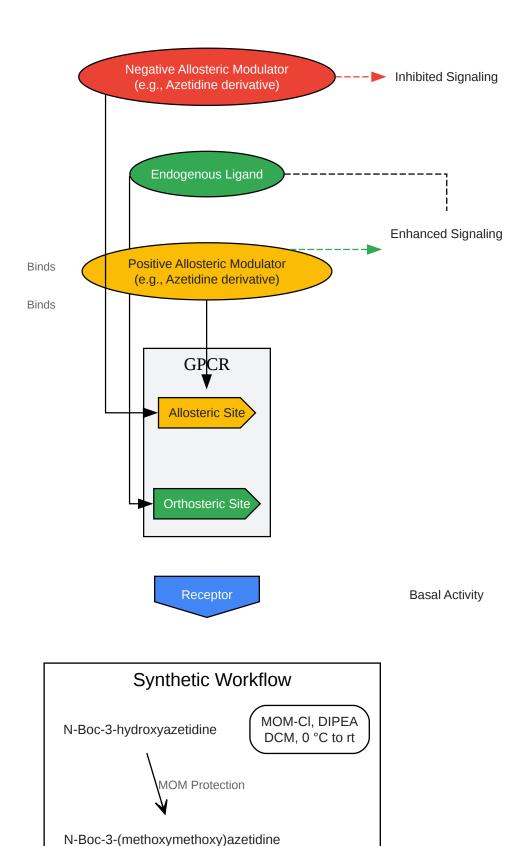
Azetidine-containing compounds have shown significant promise as modulators of G-protein coupled receptors (GPCRs), the largest family of transmembrane receptors and crucial drug targets. The rigid and three-dimensional nature of the azetidine scaffold can help to lock in bioactive conformations, leading to improved potency and selectivity.

Allosteric Modulation of GPCRs:

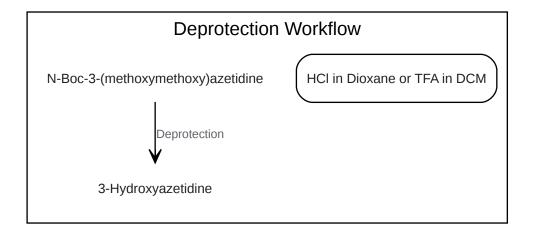
One particularly interesting application of azetidine derivatives is in the development of allosteric modulators of GPCRs.[1][2][3] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This can lead to a more subtle and selective modulation of receptor activity, offering potential advantages in terms of safety and efficacy.[1][3] Azetidine-containing small molecules can be designed to interact with allosteric pockets on GPCRs, influencing the binding of the endogenous ligand or the conformational changes required for receptor activation.[2]

The diagram below illustrates the concept of positive and negative allosteric modulation of a GPCR. An azetidine-containing modulator could occupy the allosteric site.









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References

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